Chir-124

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

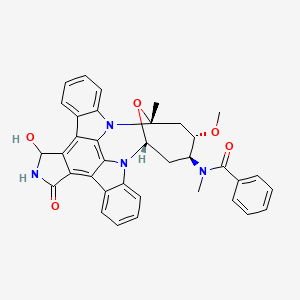

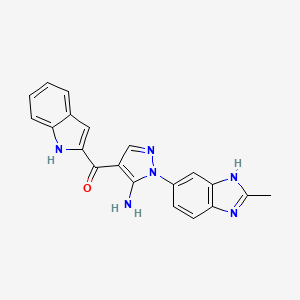

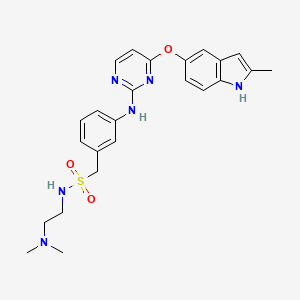

CHIR-124 is a quinolone-based small molecule . It is a novel and potent inhibitor of Chk1 . It potently and selectively inhibits Chk1 in vitro with an IC50 value of 0.3 nM . It is 2,000-fold more potent than Chk2 . CHIR-124 also potently targets other kinases such as FLT3 (IC50 = 5.8 nM), PDGFR (IC50 = 6.6 nM), GSK-3 (IC50 = 23.3 nM) and Fyn (IC50 = 98.8 nM) .

Molecular Structure Analysis

The molecular weight of CHIR-124 is 419.91 . Its molecular formula is C23H22ClN5O . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .

Physical And Chemical Properties Analysis

CHIR-124 is a solid substance . It is soluble in DMSO to 25 mM .

科学研究应用

增强拓扑异构酶I毒性

CHIR-124 被发现与拓扑异构酶毒素(如紫杉醇)协同作用,导致各种实体肿瘤细胞系中的显著生长抑制。它消除了 SN-38 诱导的检查点,并在特别是在 p53 突变的情况下增强凋亡。CHIR-124 的存在抑制了 Chk1 信号传导,导致 cdc25A 蛋白水平恢复并增加了乳腺癌移植瘤模型中的肿瘤凋亡 (Tse et al., 2007)。

放射敏感化及对细胞周期检查点的影响

研究表明,CHIR-124 具有放射敏感化肿瘤细胞的能力,特别是通过影响对电离辐射的 G2-M 检查点的响应。这种效应受 p53 的存在与否的影响,并且与多倍体细胞的增加相关,这些细胞具有微核或多核的特征 (Tao et al., 2009)。

增强胰腺癌的抗肿瘤效果

在使用多细胞肿瘤球模型进行的研究中,CHIR-124 与吉西他滨结合显示出对胰腺癌吉西他滨抗增殖效应的增强敏感性。这种组合导致了增加的DNA损伤和凋亡,突显了CHIR-124在克服化疗耐药性方面的潜力 (Dufau et al., 2012)。

针对MYC驱动肿瘤的CHK1靶向

CHIR-124 与 mTOR 抑制剂雷帕霉素结合,在 MYC 过度表达的细胞中显示出显著的协同致死作用。这种组合影响了细胞的存活能力,并阻碍了 MYC 驱动的肿瘤(如T细胞急性淋巴细胞白血病和神经母细胞瘤)的进展,为这些癌症提供了一种新的联合治疗模式 (Song et al., 2020)。

安全和危害

属性

IUPAC Name |

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBBVMDHIRCTG-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3s)-1-Azabicyclo[2.2.2]oct-3-Ylamino]-3-(1h-Benzimidazol-2-Yl)-6-Chloroquinolin-2(1h)-One | |

CAS RN |

405168-58-3 |

Source

|

| Record name | CHIR-124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-124 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHIR-124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)